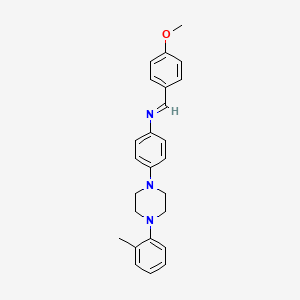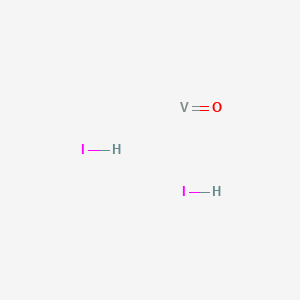
Oxovanadium dihydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxovanadium dihydroiodide is a coordination compound that features vanadium in its +4 oxidation state, coordinated to an oxo group and two iodide ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxovanadium dihydroiodide can be synthesized through the reaction of vanadium(IV) oxide sulfate with hydroiodic acid. The reaction typically involves dissolving vanadium(IV) oxide sulfate in an aqueous solution, followed by the addition of hydroiodic acid under controlled temperature and stirring conditions. The resulting solution is then evaporated to yield this compound crystals .
Industrial Production Methods
This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxovanadium dihydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium, such as vanadium(V).
Reduction: It can also be reduced to lower oxidation states, such as vanadium(III).
Substitution: The iodide ligands can be substituted with other ligands, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or zinc dust can be used.
Substitution: Halide exchange reactions can be facilitated by using halide salts in an aqueous or organic solvent.
Major Products
Oxidation: Vanadium(V) oxo complexes.
Reduction: Vanadium(III) complexes.
Substitution: Oxovanadium complexes with different halide ligands.
Wissenschaftliche Forschungsanwendungen
Oxovanadium dihydroiodide has several scientific research applications:
Wirkmechanismus
The mechanism by which oxovanadium dihydroiodide exerts its effects involves its ability to interact with biological molecules and catalyze specific reactions. For instance, its antidiabetic properties are attributed to its ability to mimic insulin and activate insulin signaling pathways. The compound can also generate reactive oxygen species, which contribute to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxovanadium(IV) chloride
- Oxovanadium(IV) bromide
- Vanadyl sulfate
Uniqueness
Oxovanadium dihydroiodide is unique due to its specific coordination environment and the presence of iodide ligands, which can influence its reactivity and biological activity. Compared to other oxovanadium complexes, it may exhibit different solubility, stability, and catalytic properties .
Eigenschaften
CAS-Nummer |
79498-66-1 |
|---|---|
Molekularformel |
H2I2OV |
Molekulargewicht |
322.766 g/mol |
IUPAC-Name |
oxovanadium;dihydroiodide |
InChI |
InChI=1S/2HI.O.V/h2*1H;; |
InChI-Schlüssel |
KRAXVLZKKYXTOS-UHFFFAOYSA-N |
Kanonische SMILES |
O=[V].I.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


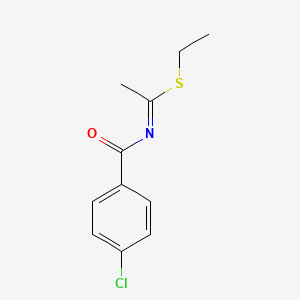
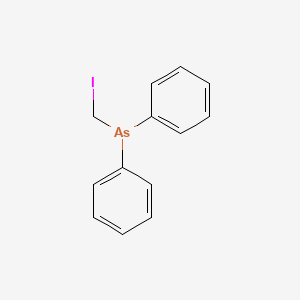
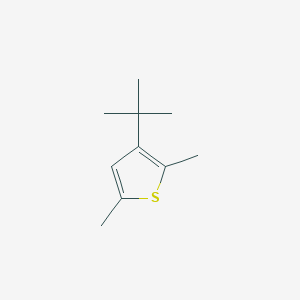

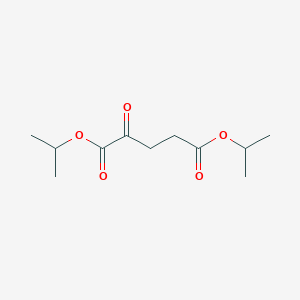
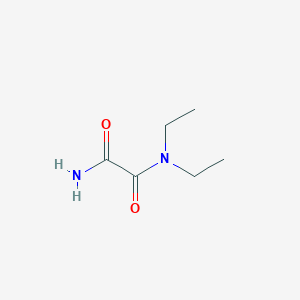
![2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435490.png)
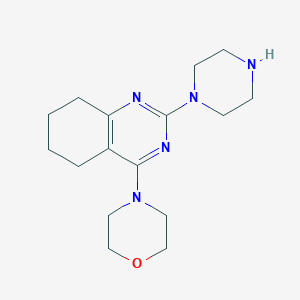
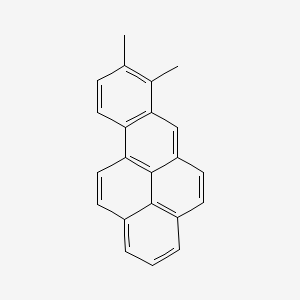
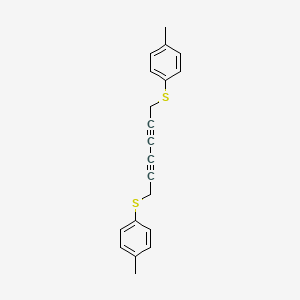
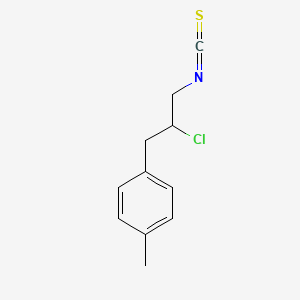
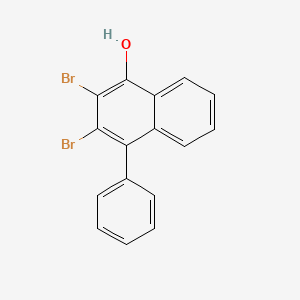
![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
